Squarunkin A hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

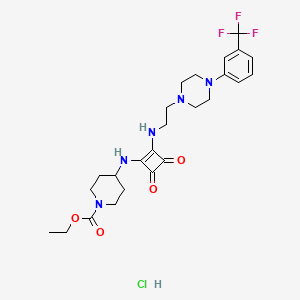

C25H33ClF3N5O4 |

|---|---|

Molecular Weight |

560.0 g/mol |

IUPAC Name |

ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C25H32F3N5O4.ClH/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28;/h3-5,16,18,29-30H,2,6-15H2,1H3;1H |

InChI Key |

IYRGQOZJKWZQBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Squarunkin A Hydrochloride: A Technical Guide to its Mechanism of Action as a Novel Inhibitor of the UNC119-Src Kinase Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Squarunkin A hydrochloride, a potent and selective small-molecule inhibitor. It details its molecular target, the downstream signaling consequences of its inhibitory action, and provides representative experimental protocols for studying its effects.

Core Mechanism of Action

This compound operates via a novel mechanism that is distinct from traditional kinase inhibitors. Instead of directly targeting the enzymatic activity of Src family kinases (SFKs), it disrupts a critical protein-protein interaction necessary for their proper cellular localization and activation.[1]

The primary molecular target of Squarunkin A is the chaperone protein UNC119 .[2][3] Specifically, Squarunkin A is a potent and selective inhibitor of the interaction between UNC119 and the N-terminally myristoylated cargo proteins it transports, most notably the Src family kinases.[2][3][4] By binding to UNC119, this compound competitively inhibits the binding of the myristoylated N-terminus of Src kinase to UNC119A.[2][3][4] This disruption interferes with the activation of Src kinase within the cell.[1][2][3][4]

Quantitative Data

The inhibitory potency of this compound has been quantified, demonstrating its high affinity for the UNC119-cargo interaction.

| Compound | Target Interaction | IC50 | Reference |

| This compound | UNC119A - myristoylated Src N-terminal peptide | 10 nM | [2][3][4][5][6] |

Furthermore, cellular studies have shown that treatment with Squarunkin A results in a concentration-dependent decrease in the phosphorylation of Src kinase, providing evidence of its functional effects in a cellular context.[2][3]

The UNC119-Src Signaling Pathway and Inhibition by Squarunkin A

The UNC119 protein plays a crucial role in the spatial regulation of N-myristoylated proteins such as Src kinase. The following diagram illustrates the UNC119-mediated trafficking of Src and the point of intervention for Squarunkin A.

References

- 1. tandfonline.com [tandfonline.com]

- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Characterization of Phosphorylation Status and Kinase Activity of Src Family Kinases Expressed in Cell-Based and Cell-Free Protein Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]

- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

Squarunkin A Hydrochloride: A Deep Dive into its Function as a Novel Inhibitor of Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squarunkin A hydrochloride has emerged as a potent and selective small-molecule inhibitor, offering a unique mechanism for modulating cellular signaling pathways. This technical guide provides a comprehensive overview of the function of this compound, focusing on its molecular target, mechanism of action, and downstream cellular effects. Detailed experimental insights and quantitative data are presented to support its role as a valuable tool for research and potential therapeutic development.

Core Function: Inhibition of the UNC119-Cargo Interaction

This compound is a potent and selective inhibitor of the interaction between the chaperone protein UNC119 and its lipidated cargo proteins. Specifically, it effectively disrupts the binding of myristoylated proteins to UNC119. The primary reported target of this inhibition is the interaction between UNC119A and the myristoylated N-terminal peptide of Src kinase. This inhibitory action is highly potent, with a reported IC50 value of 10 nM.

Mechanism of Action: Interference with Src Kinase Activation

N-terminal myristoylation is a critical lipid modification that facilitates the membrane localization and activation of numerous signaling proteins, including the Src family of kinases. The chaperone protein UNC119A binds to these myristoylated proteins, regulating their trafficking and activity.

This compound exerts its biological effect by binding to UNC119 proteins within the cell lysate and competitively inhibiting the binding of myristoylated cargo, such as the N-terminus of Src kinase. By preventing this crucial chaperone-cargo interaction, this compound interferes with the proper localization and subsequent activation of Src kinase. This leads to a concentration-dependent decrease in the phosphorylation of Src, a key marker of its activation state.

Selectivity Profile

An important characteristic of Squarunkin A is its selectivity. Studies have shown that it does not inhibit the binding of S-prenylated proteins to other lipoprotein chaperones, such as PDE6δ, AIPL1, and RhoGDI. This selectivity suggests that Squarunkin A's mechanism is specific to the UNC119-myristoylated cargo interaction, making it a precise tool for studying this particular pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the inhibitory activity of this compound.

| Parameter | Value | Target Interaction | Reference |

| IC50 | 10 nM | UNC119A - myristoylated Src N-terminal peptide |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in the context of Src kinase activation.

Experimental Protocols

While specific, detailed experimental protocols are proprietary to the research that discovered and characterized Squarunkin A, the following outlines the general methodologies typically employed in such studies.

In Vitro UNC119A-Cargo Interaction Assay (e.g., Fluorescence Polarization)

-

Objective: To determine the IC50 value of this compound for the inhibition of the UNC119A-myristoylated Src peptide interaction.

-

Principle: A fluorescently labeled myristoylated peptide corresponding to the N-terminus of Src kinase is used as a probe. In the absence of an inhibitor, the binding of this small, rapidly tumbling peptide to the much larger UNC119A protein results in a high fluorescence polarization (FP) signal. In the presence of an inhibitor like Squarunkin A, which competes for the same binding site, the fluorescent peptide is displaced, leading to a decrease in the FP signal.

-

General Protocol:

-

Recombinant human UNC119A protein is purified.

-

A synthetic, fluorescently labeled (e.g., with fluorescein) myristoylated peptide representing the N-terminus of Src is synthesized.

-

A constant concentration of UNC119A and the fluorescent peptide are incubated in a suitable buffer in the wells of a microplate.

-

Serial dilutions of this compound (or vehicle control) are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader.

-

The data is normalized, and the IC50 value is calculated by fitting the concentration-response curve to a suitable pharmacological model.

-

Cell-Based Src Phosphorylation Assay (e.g., Western Blotting)

-

Objective: To assess the effect of this compound on the activation of Src kinase in a cellular context.

-

Principle: The phosphorylation of specific tyrosine residues (e.g., Tyr416 in the activation loop) is a hallmark of Src kinase activation. Western blotting using phospho-specific antibodies can be used to detect the levels of phosphorylated Src relative to the total amount of Src protein.

-

General Protocol:

-

A suitable cell line (e.g., a cancer cell line with known Src activity) is cultured.

-

Cells are treated with increasing concentrations of this compound (e.g., 0.01 µM, 0.078 µM, 0.625 µM, 2.5 µM) or a vehicle control for a defined period.

-

Following treatment, the cells are lysed to extract total cellular proteins.

-

The protein concentration of each lysate is determined to ensure equal loading.

-

The protein lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

-

The signal is visualized using a chemiluminescent substrate and an imaging system.

-

To normalize the data, the membrane is stripped and re-probed with an antibody against total Src protein.

-

The band intensities are quantified to determine the ratio of phosphorylated Src to total Src at different concentrations of this compound.

-

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a first-in-class tool to selectively probe the function of the UNC119-cargo transport system. Its ability to interfere with the activation of key signaling molecules like Src kinase, independent of direct enzymatic inhibition, opens new avenues for investigating cellular processes dependent on myristoylated proteins and for the potential development of novel therapeutic strategies.

An In-depth Technical Guide to the Squarunkin A Hydrochloride and UNC119-Cargo Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor Squarunkin A hydrochloride and the UNC119-cargo protein system. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Introduction to the UNC119-Cargo System

The "Uncoordinated 119" (UNC119) proteins, including isoforms UNC119A and UNC119B, are crucial chaperones involved in the trafficking of N-myristoylated proteins.[1][2] N-myristoylation is a lipid modification that facilitates the reversible membrane association of numerous signaling proteins, including members of the Src family of kinases.[1][3] UNC119 proteins possess a hydrophobic pocket that sequesters the myristoyl group of their cargo proteins, shielding it from the aqueous cytosol and enabling their transport between cellular compartments.[3][4][5]

The release of cargo from UNC119 is an active process regulated by Arf-like (ARL) small GTPases, primarily ARL2 and ARL3.[4][6] When in their active GTP-bound state, ARL proteins bind to the UNC119-cargo complex, inducing a conformational change that leads to the release of the myristoylated cargo at its target membrane.[4][6] High-affinity cargo proteins are often specifically released by ARL3, which is localized to specific cellular locations like the primary cilium.[4][6][7]

This compound: A Potent Inhibitor

Squarunkin A is a small molecule that has been identified as a potent and selective inhibitor of the UNC119-cargo interaction.[1][8][9][10] Its hydrochloride salt is a commonly used form for experimental purposes.[11][12][13][14]

Mechanism of Action

Squarunkin A functions as a direct competitor for the myristoyl-binding pocket of UNC119.[15] X-ray crystallography studies have confirmed that Squarunkin A binds within this hydrophobic cavity, sterically hindering the binding of N-myristoylated cargo proteins such as the N-terminus of Src kinase.[15][16] By occupying this binding site, Squarunkin A effectively disrupts the chaperoning function of UNC119, leading to the inhibition of downstream signaling events that are dependent on the proper localization of its cargo.[1][15] For instance, treatment with Squarunkin A has been shown to interfere with the activation of Src kinase in cells.[1][10][12]

Quantitative Data

The following tables summarize the key quantitative data reported for the interaction of Squarunkin A with UNC119 and the binding affinities of various cargo peptides to UNC119 proteins.

Table 1: Inhibitory Activity of Squarunkin A

| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference |

| Squarunkin A | UNC119A - myristoylated Src N-terminal peptide | Fluorescence Polarization | 10 | [1][10][12] |

Table 2: Binding Affinities of Myristoylated Cargo Peptides to UNC119A and UNC119B

| Cargo Peptide | UNC119 Isoform | Dissociation Constant (Kd) (nM) | Reference |

| NPHP3 | UNC119A | High Affinity (sub-nM) | [3] |

| NPHP3 | UNC119B | 0.17 | [17] |

| LCK | UNC119A | 0.83 | [17] |

| GNAT1 | UNC119A | High Affinity | [3] |

| FMNL1 | UNC119A | Lower Affinity | [17] |

| FMNL1 | UNC119B | 9.5-fold lower than UNC119A | [17] |

| PCMTD1 | UNC119A | 5.25 | [17] |

| PCMTD1 | UNC119B | 72.59 | [17] |

| Src | UNC119A | Low Affinity | [3] |

| Gαt1 N-terminus | UNC119 | 185 ± 15 | [18] |

| Gαt1 N-terminus | UNC119 (aa 55-240) | 270 ± 10 | [18] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation. The following sections outline the general principles of common assays used to study the UNC119-cargo interaction.

Fluorescence Polarization (FP) Assay for Inhibition Studies

This assay is used to determine the IC50 value of inhibitors like Squarunkin A.

-

Principle: The assay measures the change in polarization of fluorescently labeled myristoylated peptide upon binding to the larger UNC119 protein. When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to UNC119, its tumbling is restricted, leading to an increase in polarization. An inhibitor will compete with the labeled peptide for binding to UNC119, causing a decrease in polarization.

-

Reagents:

-

Purified UNC119A protein

-

Fluorescently labeled (e.g., with fluorescein) N-terminal myristoylated peptide of a known cargo protein (e.g., Src).

-

This compound in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 30 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 3 mM DTE).[19]

-

-

Procedure: a. A fixed concentration of UNC119A and the fluorescently labeled peptide are incubated together to form a complex. The concentrations are chosen to be around the Kd of the interaction to ensure a significant polarization signal. b. A serial dilution of Squarunkin A is added to the complex. c. The mixture is incubated to reach equilibrium. d. The fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 490 nm excitation and 520 nm emission for fluorescein).[19] e. The data is plotted as polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd).

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand (e.g., a myristoylated peptide) to a macromolecule (e.g., UNC119). The heat change is directly proportional to the amount of binding.

-

Reagents:

-

Purified UNC119 protein in a dialysis buffer.

-

Purified myristoylated cargo peptide dissolved in the same dialysis buffer.

-

-

Procedure: a. The UNC119 protein solution is placed in the sample cell of the calorimeter. b. The myristoylated peptide solution is loaded into the injection syringe. c. A series of small injections of the peptide solution are made into the sample cell. d. The heat change after each injection is measured. e. The data is analyzed to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) can be calculated.

X-ray Crystallography for Structural Determination

This technique provides high-resolution structural information about the UNC119-inhibitor complex.

-

Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

-

Procedure: a. Purified UNC119 protein is incubated with a molar excess of Squarunkin A.[16] b. The complex is subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature).[16] c. Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. d. X-ray diffraction data is collected at a synchrotron source. e. The structure is solved using molecular replacement with a known structure of UNC119 as a search model.[16] f. The structure is refined to fit the experimental data, and the binding mode of the inhibitor is analyzed.[16]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the UNC119-cargo system and the action of Squarunkin A.

Caption: UNC119-mediated cargo transport and release signaling pathway.

Caption: Mechanism of action of Squarunkin A as a competitive inhibitor.

Caption: Workflow for a Fluorescence Polarization (FP) inhibition assay.

References

- 1. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UNC119 unc-119 lipid binding chaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structural and Biochemical Characterization of UNC119B Cargo Binding and Release Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UNC119 is required for G protein trafficking in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Squarunkin A - Immunomart [immunomart.org]

- 9. squarunkin A | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound Datasheet DC Chemicals [dcchemicals.com]

- 14. This compound - Immunomart [immunomart.com]

- 15. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lirias.kuleuven.be [lirias.kuleuven.be]

- 18. Interaction of Transducin with Uncoordinated 119 Protein (UNC119): IMPLICATIONS FOR THE MODEL OF TRANSDUCIN TRAFFICKING IN ROD PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unraveling the Role of Squarunkin A Hydrochloride in Src Kinase Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and implications of Squarunkin A hydrochloride in the modulation of Src kinase signaling pathways. By focusing on its unique mode of action, this document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used to elucidate its function.

Core Concept: Indirect Inhibition of Src Kinase Activation

This compound presents a novel approach to modulating Src kinase activity. Unlike traditional kinase inhibitors that directly target the ATP-binding pocket of the enzyme, this compound acts as a potent and selective inhibitor of the UNC119-cargo interaction[1][2][3][4][5][6]. Specifically, it disrupts the binding of the myristoylated N-terminal peptide of Src to the chaperone protein UNC119A[1][2][3][6]. This interaction is a critical step for the proper trafficking and localization of Src to the plasma membrane, which is essential for its subsequent activation and signaling[7][8]. By preventing this crucial chaperone-mediated transport, this compound effectively interferes with the activation of Src kinase within the cellular environment[1][3][6][7].

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through in vitro binding assays. The key data point is its half-maximal inhibitory concentration (IC50) for the disruption of the UNC119A-myristoylated Src N-terminal peptide interaction.

| Compound | Target Interaction | IC50 (nM) |

| This compound | UNC119A - myristoylated Src N-terminal peptide | 10 |

Table 1: Inhibitory Concentration of this compound. This table summarizes the reported IC50 value for this compound in inhibiting the interaction between the UNC119A chaperone protein and the myristoylated N-terminal peptide of Src kinase.[1][2][3][4][6]

Furthermore, studies have demonstrated that treatment with Squarunkin A leads to a concentration-dependent decrease in the phosphorylation of Src in cellular contexts, confirming its ability to interfere with Src activation in a live-cell setting[1][3].

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approach to its characterization, the following diagrams are provided.

The diagram above illustrates how this compound intervenes in the Src signaling cascade. It prevents the formation of the UNC119A-Src complex, thereby inhibiting the translocation of Src to the plasma membrane and its subsequent activation.

This workflow outlines the key experimental stages, from initial in vitro validation of binding inhibition to the analysis of the compound's effects on Src activation, localization, and cellular function in relevant cell models.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following represents a generalized methodology based on the available literature for key experiments.

In Vitro UNC119A-myristoylated Src Peptide Binding Assay (Fluorescence Polarization)

Objective: To quantify the inhibitory effect of this compound on the interaction between UNC119A and a myristoylated Src N-terminal peptide.

Materials:

-

Recombinant human UNC119A protein

-

Fluorescently labeled myristoylated Src N-terminal peptide (e.g., with a TAMRA label)

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

In the microplate wells, add a fixed concentration of the fluorescently labeled myristoylated Src peptide.

-

Add the various concentrations of this compound to the wells. Include control wells with DMSO only (for maximum binding) and wells with no UNC119A (for minimum binding).

-

Initiate the binding reaction by adding a fixed concentration of recombinant UNC119A to all wells except the minimum binding controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Src Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of Src at its activating tyrosine residue (Y419) in a cellular context.

Materials:

-

Src-dependent cancer cell line (e.g., a colorectal cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-Src (Y419) and anti-total-Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Src (Y419) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Src to confirm equal loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Src to total Src for each treatment condition.

Conclusion

This compound represents a significant tool for studying Src kinase signaling and holds potential as a therapeutic lead. Its unique mechanism of action, which involves the inhibition of the UNC119A-Src protein-protein interaction rather than direct kinase inhibition, offers a distinct advantage in terms of selectivity and the potential to overcome resistance mechanisms associated with ATP-competitive inhibitors. The experimental approaches outlined in this guide provide a framework for the continued investigation of this and similar compounds targeting chaperone-mediated protein trafficking in cancer and other diseases where Src signaling is dysregulated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (6364) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. squarunkin A | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Squarunkin A Hydrochloride: A Technical Guide to its Use as a Chemical Probe for UNC119

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Squarunkin A hydrochloride as a potent and selective chemical probe for the UNC119 protein family. UNC119 proteins are critical chaperones for N-terminally myristoylated proteins, playing a key role in their trafficking and localization, thereby modulating essential cellular signaling pathways. This document details the mechanism of action of Squarunkin A, presents quantitative data on its interaction with UNC119 and the subsequent effects on downstream signaling, and provides detailed protocols for key experimental procedures. Furthermore, this guide includes visualizations of the UNC119 signaling pathway and a typical experimental workflow for characterizing this chemical probe, rendered in the DOT language for use with Graphviz.

Introduction to UNC119

Uncoordinated-119 (UNC119) is a family of highly conserved proteins that function as chaperones for myristoylated proteins.[1] Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein, is a crucial lipid modification that facilitates membrane association and protein-protein interactions. UNC119 proteins possess a hydrophobic pocket that specifically binds to the myristoyl group, thereby solubilizing the lipid-modified cargo protein in the cytoplasm and enabling its transport between cellular compartments.[1][2]

Key cargo proteins for UNC119 include members of the Src family of tyrosine kinases (e.g., Src, Lck, Fyn) and the alpha subunits of heterotrimeric G proteins (e.g., transducin).[2][3][4] By regulating the subcellular localization of these critical signaling molecules, UNC119 is implicated in a variety of cellular processes, including:

-

T-cell receptor (TCR) signaling: UNC119 is essential for the trafficking of Lck and Fyn to the immunological synapse, a critical step in T-cell activation.[5][6][7]

-

G protein-coupled receptor (GPCR) signaling: UNC119 facilitates the transport of myristoylated Gα subunits, such as transducin in photoreceptor cells, to their sites of action.[2][8]

-

Myofibroblast differentiation: UNC119 regulates myofibroblast differentiation through the activation of Fyn and the p38 MAPK pathway.[4]

The release of cargo from UNC119 is mediated by the Arf-like (ARL) small GTPases, ARL2 and ARL3.[2] The interaction of ARL2/3-GTP with the UNC119-cargo complex induces a conformational change that releases the myristoylated protein at its target membrane.

This compound: A Potent UNC119 Inhibitor

This compound is a small molecule inhibitor designed to specifically disrupt the interaction between UNC119 and its myristoylated cargo proteins.[9] It acts as a direct competitor for the myristoyl-binding pocket of UNC119.[5] This competitive inhibition prevents UNC119 from binding to and chaperoning its cargo, leading to the disruption of downstream signaling pathways that are dependent on the correct localization of these myristoylated proteins.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the binding affinities of various myristoylated peptides to UNC119A and UNC119B.

| Inhibitor | Target | Assay | IC50 (nM) | Reference |

| Squarunkin A | UNC119A-myr-Src peptide | Biochemical | 10 | [9] |

| Myristoylated Peptide | UNC119A Kd (nM) | UNC119B Kd (nM) | Reference |

| LCK | 0.83 | - | [10] |

| NPHP3 | 0.84 | 0.17 | [10] |

| GNAT1 | - | - | [2] |

| FMNL1 | - | - | [10] |

| PCMTD1 | 5.25 | 72.59 | [10] |

| NSMF | - | - | [2] |

| PKA | - | - | [10] |

| GNAI2 | - | - | [10] |

| Transducin (Gαt1) | 185 ± 15 | - | [3] |

Signaling Pathway

The following diagram illustrates the central role of UNC119 in chaperoning myristoylated proteins and the mechanism of inhibition by Squarunkin A.

Caption: UNC119 binds myristoylated proteins for trafficking.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Squarunkin A and its effects on the UNC119 system.

UNC119 Protein Purification

This protocol describes the expression and purification of recombinant UNC119.

-

Expression:

-

Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding His-tagged or GST-tagged human UNC119.

-

Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

-

-

Affinity Chromatography:

-

Load the cleared lysate onto a Ni-NTA (for His-tagged) or glutathione (for GST-tagged) affinity column.

-

Wash the column extensively with a wash buffer (e.g., lysis buffer with a slightly higher imidazole concentration for His-tagged protein).

-

Elute the protein with an elution buffer containing a high concentration of imidazole (for His-tagged) or reduced glutathione (for GST-tagged).

-

-

Further Purification (Optional):

-

For higher purity, perform size-exclusion chromatography to remove aggregates and other contaminants.

-

Assess protein purity by SDS-PAGE and concentration by a Bradford assay or UV spectroscopy.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between Squarunkin A and UNC119, or between UNC119 and a myristoylated peptide.

-

Sample Preparation:

-

Dialyze both the protein (in the cell) and the ligand (in the syringe) extensively against the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

Determine the accurate concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution (e.g., 10-20 µM UNC119) into the sample cell and the ligand solution (e.g., 100-200 µM Squarunkin A or myristoylated peptide) into the injection syringe.

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

In Vitro Src Kinase Activity Assay

This assay measures the effect of Squarunkin A on the activity of Src kinase, a downstream effector of UNC119.

-

Reaction Setup:

-

In a microplate, combine a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), a Src substrate (e.g., a poly(Glu, Tyr) peptide), and purified active Src kinase.

-

Add varying concentrations of Squarunkin A or a vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 10-100 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of substrate phosphorylation using a suitable method, such as:

-

ELISA-based: Using a phosphotyrosine-specific antibody.

-

Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP produced.

-

Radiometric: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

-

-

Data Analysis:

-

Plot the kinase activity against the concentration of Squarunkin A to generate a dose-response curve and determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical probe like Squarunkin A.

Caption: Workflow for chemical probe characterization.

Conclusion

This compound is a valuable tool for dissecting the complex biology of UNC119 and its role in cellular signaling. Its high potency and selectivity make it an excellent chemical probe for studying the consequences of inhibiting the UNC119-cargo interaction in a variety of cellular contexts. This technical guide provides the necessary information for researchers to effectively utilize Squarunkin A in their studies, from understanding its mechanism of action to applying detailed experimental protocols. The continued use of this and other chemical probes will undoubtedly lead to a deeper understanding of the therapeutic potential of targeting UNC119 in diseases such as cancer and inflammatory disorders.

References

- 1. Uncoordinated-119 (Unc-119) - Wikipedia [en.wikipedia.org]

- 2. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 3. UNC119 unc-119 lipid binding chaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Unc119 regulates myofibroblast differentiation through the activation of Fyn and the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of Transducin with Uncoordinated 119 Protein (UNC119): IMPLICATIONS FOR THE MODEL OF TRANSDUCIN TRAFFICKING IN ROD PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of Squarunkin A Hydrochloride: A Novel Inhibitor of the UNC119-Cargo Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Squarunkin A hydrochloride has emerged as a potent and selective small-molecule inhibitor of the UNC119-cargo protein interaction, a novel mechanism for modulating the activity of Src family kinases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a valuable resource for researchers in chemical biology, medicinal chemistry, and drug development who are interested in this innovative therapeutic strategy. This document details the mechanism of action, summarizes key quantitative data, provides plausible experimental protocols for its synthesis and biological characterization, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Mechanism of Action

Squarunkin A was identified as the first-in-class inhibitor of the interaction between the chaperone protein UNC119A and N-terminally myristoylated cargo proteins, such as Src family kinases.[1][2][3] N-terminal myristoylation is a crucial lipid modification that governs the subcellular localization and signaling activity of numerous proteins, including the Src family of non-receptor tyrosine kinases. The UNC119A protein acts as a molecular chaperone, binding to the myristoyl group of Src and facilitating its transport and localization to the plasma membrane, which is essential for its activation and downstream signaling.

By selectively inhibiting the binding of the myristoylated N-terminus of Src kinase to UNC119A, Squarunkin A disrupts this transport process. This interference with the UNC119-cargo interaction leads to a reduction in the activation of Src kinase within cells.[1][2][3] This novel mechanism of action offers a distinct advantage over traditional kinase inhibitors that directly target the ATP-binding site of the enzyme, potentially leading to new therapeutic opportunities for diseases driven by aberrant Src kinase activity, such as various cancers.

Signaling Pathway

The signaling pathway affected by Squarunkin A involves the UNC119A-mediated trafficking and subsequent activation of Src kinase. A simplified representation of this pathway and the inhibitory action of Squarunkin A is depicted below.

Caption: UNC119A-mediated Src kinase activation pathway and its inhibition by Squarunkin A.

Quantitative Data

The following tables summarize the key quantitative data reported for Squarunkin A and its hydrochloride salt.

Table 1: Biological Activity of Squarunkin A

| Parameter | Value | Description | Reference |

| IC50 | 10 nM | Inhibition of the UNC119A-myristoylated Src N-terminal peptide interaction. | [1][2][3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H33ClF3N5O4 | [5][6] |

| Molecular Weight | 560.01 g/mol | [5][7] |

| CAS Number | 2253744-55-5 | [5][6] |

Synthesis of this compound

While the exact, detailed synthetic protocol from the primary literature is not publicly available, a plausible synthetic route for Squarunkin A, a squaramide derivative, can be conceptualized based on established methods for squaramide synthesis. A common approach involves the sequential reaction of a dialkyl squarate with two different amines.

General Synthetic Workflow

A likely synthetic workflow for Squarunkin A would involve a two-step, one-pot reaction starting from a dialkyl squarate.

References

- 1. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]

- 2. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2016005407A1 - One-pot synthesis of squaramides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biophysical Properties of Squarunkin A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of Squarunkin A hydrochloride, a potent and selective inhibitor of the UNC119-cargo interaction. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Core Biophysical Properties

This compound is a small molecule inhibitor that specifically disrupts the interaction between the chaperone protein UNC119 and myristoylated cargo proteins, such as the Src family of kinases.[1][2] This inhibition has been shown to interfere with the activation of Src kinase.[1][2] The compound is supplied as a solid and has a molecular weight of 560.01 g/mol with the chemical formula C₂₅H₃₃ClF₃N₅O₄.[1][3]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 560.01 g/mol | [1][3] |

| Chemical Formula | C₂₅H₃₃ClF₃N₅O₄ | [1][3] |

| IC₅₀ (UNC119A-myristoylated Src interaction) | 10 nM | [1][2][4] |

| Solubility (DMSO) | 50 mM (28 mg/mL) | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Storage (Powder) | -20°C for 2 years | [1] |

| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month, 4°C for 2 weeks | [5] |

Mechanism of Action: Inhibition of the UNC119-Src Interaction

N-terminal myristoylation is a critical lipid modification for many signaling proteins, including the Src family of non-receptor tyrosine kinases. This modification facilitates membrane localization and subsequent activation. The chaperone protein UNC119 specifically binds to the myristoylated N-terminus of proteins like Src, acting as a shuttle to maintain their proper subcellular distribution and enabling their signaling activity.[6]

This compound directly interferes with this crucial protein-protein interaction. By binding to UNC119, it prevents the chaperone from engaging with its myristoylated cargo, such as Src. This disruption leads to the mislocalization of Src to endomembranes and a reduction in its activating autophosphorylation, thereby impairing its oncogenic signaling capabilities.[6]

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (6364) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound|2253744-55-5|COA [dcchemicals.com]

- 6. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Squarunkin A Hydrochloride Binding to UNC119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncoordinated 119 (UNC119) proteins are crucial chaperones involved in the trafficking of N-myristoylated proteins, such as Src family kinases, which play significant roles in cellular signaling pathways, including T-cell receptor signaling.[1][2] The dysregulation of these pathways is implicated in various diseases, making UNC119 an attractive therapeutic target. Squarunkin A, a potent and selective small-molecule inhibitor, disrupts the interaction between UNC119 and its myristoylated cargo proteins.[1][3][4] This technical guide provides an in-depth analysis of the structural basis of Squarunkin A hydrochloride's interaction with UNC119, offering valuable insights for researchers and professionals in drug development.

Binding Affinity and Potency of Squarunkin A

Squarunkin A demonstrates high potency in inhibiting the interaction between UNC119A and the myristoylated N-terminal peptide of Src kinase. This inhibitory activity is concentration-dependent and selective, as Squarunkin A does not target the lipoprotein-binding sites of other chaperones like PDE6d, AIPL1, and RhoGDI.[5]

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 10 nM | Inhibition of UNC119A-myristoylated Src N-terminal peptide interaction | [1][5][6] |

| Kd (Lauroyl-peptide) | ~0.54 ± 0.28 µM | Isothermal Titration Calorimetry (UNC119 with acylated Tα N-terminal peptide) | [7] |

| Kd (Myristoyl-peptide) | ~0.22 ± 0.14 µM | Isothermal Titration Calorimetry (UNC119 with acylated Tα N-terminal peptide) | [7] |

The Structural Basis of Interaction: A Co-Crystal Structure Analysis

The co-crystal structure of UNC119 in complex with Squarunkin A has been determined to a resolution of 2.21 Å, providing a detailed view of the binding mechanism.[2] The structure reveals that Squarunkin A binds directly within the myristoyl-binding pocket of UNC119, acting as a direct competitor for myristoylated cargo proteins like the N-terminus of LCK.[2]

Overlaying the UNC119-Squarunkin A structure with the structure of UNC119 bound to an N-myristoylated LCK peptide (PDB: 6H6A) clearly demonstrates significant steric clashes, confirming the competitive mode of inhibition.[2] This structural insight is pivotal for understanding how Squarunkin A effectively displaces myristoylated cargo from UNC119.

Key Amino Acid Interactions

The binding of Squarunkin A within the hydrophobic pocket of UNC119 is stabilized by a network of interactions with key amino acid residues. A schematic representation of these interactions highlights the precise molecular recognition that governs the high-affinity binding.[8]

UNC119 Signaling and Inhibition by Squarunkin A

UNC119 plays a critical role in the trafficking of N-myristoylated proteins, such as LCK, to the plasma membrane and the immunological synapse in T-cells.[2] This process is essential for proper T-cell receptor (TCR) signaling and activation. Squarunkin A, by blocking the myristoyl-binding pocket of UNC119, disrupts this trafficking, leading to a reduction in LCK polarization and subsequent TCR signaling.[2]

Experimental Protocols

X-ray Crystallography of the UNC119-Squarunkin A Complex

The determination of the co-crystal structure of UNC119 with Squarunkin A involved the following key steps:[8]

-

Protein Purification: UNC119 was purified as previously described.

-

Complex Formation: The purified UNC119 protein was incubated with a twofold molar excess of Squarunkin A.

-

Crystallization: Crystals were obtained using the JBS Kinase screen in a condition containing 30% wt/vol PEG3350, 100 mM Sodium acetate, pH 4.6, and 200 mM ammonium acetate.

-

Data Collection and Processing: Data processing was performed using the Xia2 pipeline.

-

Structure Solution and Refinement: Molecular replacement was performed using Phaser with a single chain from PDB: 6H6A as a search model. Refinement was carried out using REFMAC5 and COOT from the CCP4 program suite. The Squarunkin library dictionary was generated using eLBOW from Phenix.refine.

Fluorescence Polarization Binding Assay

Fluorescence polarization (FP) is a common technique to measure binding affinities in solution. The protocol for assessing the binding of myristoylated peptides to UNC119 is as follows:[9]

-

Reagents and Buffer: All experiments are performed in a buffer containing 5 mM MgCl2, 20 mM Tris pH 7.5, 150 mM NaCl, and 2 mM DTT.

-

Plate Setup: A Tecan Spark plate reader and Corning half area flat bottom black 96-well plates are used.

-

Peptide and Protein Concentrations: For most measurements, the fluorescently labeled myristoylated peptide concentration is kept constant at 2 nM, while the UNC119 concentration is varied (e.g., from 0.2 to 100 nM).

-

Measurement: Fluorescence is measured with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: The data is fitted using appropriate software (e.g., Grafit) to determine the binding affinity (Kd).

Logical Relationship of Squarunkin A Inhibition

The inhibitory action of Squarunkin A on UNC119 function follows a clear logical progression, from direct binding to the disruption of downstream cellular events.

References

- 1. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Squarunkin A - Immunomart [immunomart.org]

- 4. squarunkin A | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Squarunkin A Hydrochloride: A Technical Guide for the Investigation of Myristoylated Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs the membrane localization and function of numerous proteins involved in cellular signaling. The chaperone protein UNC119 specifically recognizes and binds to myristoylated proteins, playing a pivotal role in their trafficking and spatial regulation. Squarunkin A hydrochloride has emerged as a potent and selective small-molecule inhibitor of the UNC119-cargo interaction, providing a powerful chemical tool to dissect the roles of myristoylated proteins in cellular processes and offering a potential therapeutic avenue for diseases driven by aberrant signaling of such proteins, notably the Src family of kinases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of the interaction between the chaperone protein UNC119 and its myristoylated cargo proteins.[1] N-terminal myristoylation is essential for the proper localization and function of many signaling proteins, including the Src family of non-receptor tyrosine kinases.[1] UNC119 acts as a molecular chaperone, binding to the myristoyl group of these proteins and facilitating their transport within the cell.

By specifically disrupting the UNC119-cargo interaction, Squarunkin A provides a means to study the consequences of altered localization and trafficking of myristoylated proteins. Its primary characterized effect is the inhibition of the binding of the myristoylated N-terminal peptide of Src kinase to UNC119A.[1] This interference with the normal trafficking of Src leads to a reduction in its activation, making Squarunkin A a valuable tool for investigating Src-dependent signaling pathways and a potential starting point for the development of novel anti-cancer therapeutics.

Mechanism of Action

This compound functions by competitively binding to the hydrophobic pocket of UNC119 that normally accommodates the myristoyl group of its cargo proteins. This direct inhibition of the UNC119-cargo interaction prevents the proper trafficking and localization of myristoylated proteins like Src. The consequence of this disruption is a decrease in the concentration of active Src at its sites of action, such as the plasma membrane, leading to a downstream reduction in Src-mediated signaling.

dot

References

An In-depth Technical Guide on the Downstream Effects of UNC119 Inhibition by Squarunkin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC119, a chaperone protein crucial for the trafficking of N-myristoylated proteins, has emerged as a compelling target for therapeutic intervention, particularly in oncology and immunology. This document provides a comprehensive technical overview of the downstream cellular effects following the inhibition of UNC119 by Squarunkin A, a potent and selective small molecule inhibitor. By disrupting the UNC119-cargo interaction, Squarunkin A modulates the localization and activity of key signaling proteins, notably Src family kinases like LCK and Src itself. This guide details the molecular mechanisms, presents quantitative data on the functional consequences, and provides detailed experimental protocols for studying these effects. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of targeting the UNC119 pathway.

Introduction to UNC119 and its Role in Cellular Signaling

Uncoordinated 119 (UNC119) is a cytosolic chaperone protein that plays a pivotal role in the trafficking of N-myristoylated proteins.[1][2] N-myristoylation is a lipid modification that anchors proteins to cellular membranes, a process essential for the function of many signaling molecules, including the Src family of non-receptor tyrosine kinases.[1] UNC119 binds to the myristoylated N-terminus of its cargo proteins, shielding the hydrophobic lipid moiety from the aqueous cytoplasm and facilitating their transport between cellular compartments.[1][2] The release of cargo from UNC119 is an active process regulated by the Arf-like (ARL) GTPases, ARL2 and ARL3.[2][3]

Key cargo proteins for UNC119 include Src family kinases such as Lck, Fyn, and Src itself.[4][5] These kinases are central to a multitude of signaling pathways that govern cell proliferation, differentiation, survival, and migration. By controlling the subcellular localization of these kinases, UNC119 is a critical regulator of their activity.

UNC119 in T-Cell Receptor Signaling

In T-lymphocytes, UNC119 is essential for the proper localization of Lymphocyte-specific protein tyrosine kinase (Lck) to the immunological synapse (IS), the specialized junction between a T-cell and an antigen-presenting cell.[5][6][7] The formation of the IS and the recruitment of Lck are prerequisite for the initiation of T-cell receptor (TCR) signaling, which ultimately leads to T-cell activation and an adaptive immune response.[4][6] Inhibition of UNC119 disrupts this process, leading to impaired TCR signaling.[6]

UNC119 in Cancer

The Src family kinases are frequently hyperactivated in various cancers, contributing to tumor growth, metastasis, and resistance to therapy. By regulating the trafficking and activation of oncoproteins like Src, UNC119 has emerged as a potential therapeutic target in oncology.

Squarunkin A: A Potent Inhibitor of the UNC119-Cargo Interaction

Squarunkin A is a first-in-class small molecule inhibitor that potently and selectively disrupts the interaction between UNC119 and its myristoylated cargo proteins.[8] It has been shown to inhibit the binding of a myristoylated peptide representing the N-terminus of Src kinase to UNC119A with a half-maximal inhibitory concentration (IC50) of 10 nM.[8]

Downstream Effects of UNC119 Inhibition by Squarunkin A

The inhibition of the UNC119-cargo interaction by Squarunkin A leads to a cascade of downstream cellular events, primarily impacting the localization and function of Src family kinases.

Mislocalization of Src Family Kinases

Treatment with Squarunkin A results in the redistribution of LCK from the plasma membrane to the cytosol in T-cells.[6] This prevents the accumulation of LCK at the immunological synapse, a critical step for TCR signal initiation.[6]

Impairment of T-Cell Receptor Signaling

By preventing the proper localization of Lck, Squarunkin A attenuates TCR signaling. This is evidenced by a reduction in the phosphorylation of ZAP70 (Zeta-chain-associated protein kinase 70), a direct downstream substrate of Lck.[6][9]

Reduction of Src Kinase Activation

Squarunkin A treatment leads to a concentration-dependent decrease in the activating phosphorylation of Src kinase at tyrosine 416.[10]

Inhibition of Cancer Cell Growth and Survival

The disruption of Src family kinase signaling by Squarunkin A translates into anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on this pathway. Specifically, UNC119 inhibition has been shown to reduce the proliferation of T-acute lymphocytic leukemia (T-ALL) cells.[6]

Quantitative Data on the Effects of Squarunkin A

The following tables summarize the available quantitative data on the downstream effects of UNC119 inhibition by Squarunkin A.

| Parameter | Value | Assay | Reference |

| IC50 (UNC119A-myr-Src peptide interaction) | 10 nM | AlphaScreen | [8] |

| Cell Line | Effect | Concentration | Assay | Reference |

| OTI CD8+ T-cells | Reduced LCK polarization to the immunological synapse | 5 µM | Immunofluorescence Microscopy | [6] |

| OTI CD8+ T-cells | Reduced ZAP70 phosphorylation | 5 µM | Flow Cytometry | [6] |

| Jurkat (T-ALL) | Reduced proliferation | 1-10 µM (dose-dependent) | Cell Viability Assay | [6] |

| MOLT-4 (T-ALL) | Reduced proliferation | 1-10 µM (dose-dependent) | Cell Viability Assay | [6] |

| General | Concentration-dependent reduction of Src phosphorylation | 0.01 - 2.5 µM | Western Blot |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of UNC119 inhibition by Squarunkin A.

UNC119-Cargo Binding Assay (AlphaScreen)

This assay is used to quantify the inhibitory effect of compounds on the interaction between UNC119 and its myristoylated cargo.

Materials:

-

His-tagged UNC119A protein

-

Biotinylated myristoylated Src N-terminal peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

-

AlphaScreen assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

Squarunkin A or other test compounds

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of Squarunkin A in assay buffer.

-

In a 384-well plate, add His-tagged UNC119A and biotinylated myristoylated Src peptide to the assay buffer.

-

Add the serially diluted Squarunkin A to the wells.

-

Incubate for 1 hour at room temperature.

-

Add a mixture of Streptavidin-coated Donor beads and Anti-His Acceptor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

Immunofluorescence Staining for LCK Localization in T-cells

This protocol allows for the visualization and quantification of LCK redistribution upon UNC119 inhibition.

Materials:

-

T-lymphocytes (e.g., Jurkat cells or primary T-cells)

-

Antigen-presenting cells (if studying immunological synapse formation)

-

Poly-L-lysine coated coverslips

-

Squarunkin A

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-Lck

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed T-cells on poly-L-lysine coated coverslips.

-

If forming immunological synapses, co-culture with antigen-presenting cells.

-

Treat cells with Squarunkin A or vehicle control for the desired time.

-

Fix cells with 4% PFA for 15 minutes.[11]

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.[12]

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour.[11]

-

Incubate with anti-Lck primary antibody overnight at 4°C.[11]

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[11]

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount coverslips onto microscope slides using mounting medium.

-

Image using a confocal microscope.

-

Quantify LCK localization at the immunological synapse or the membrane-to-cytosol ratio using image analysis software.[6]

Western Blot for Phosphorylated Src and ZAP70

This method is used to assess the activation state of Src family kinases and their downstream targets.

Materials:

-

Cell lines of interest (e.g., T-ALL cells, colorectal cancer cells)

-

Squarunkin A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-ZAP70 (Tyr319), anti-ZAP70, and a loading control (e.g., anti-GAPDH or anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of Squarunkin A for the desired time.

-

Lyse cells in lysis buffer on ice.

-

Clarify lysates by centrifugation.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry and normalize to total protein and/or loading control.

Cell Viability and Proliferation Assay

This assay measures the effect of Squarunkin A on the growth of cancer cells.

Materials:

-

T-ALL cell lines (e.g., Jurkat, MOLT-4)

-

Cell culture medium

-

Squarunkin A

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Add serial dilutions of Squarunkin A to the wells.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as required.

-

Read the absorbance or luminescence on a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with Squarunkin A.

Materials:

-

Colorectal cancer cell lines or other adherent cancer cells

-

Cell culture medium

-

Squarunkin A

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of Squarunkin A for a defined period.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Fix the colonies with methanol.

-

Stain the colonies with crystal violet solution.[13]

-

Wash with water and air dry.

-

Count the number of colonies (typically defined as >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Co-Immunoprecipitation of UNC119 and LCK

This protocol is used to confirm the interaction between UNC119 and its cargo protein LCK and to assess the effect of Squarunkin A on this interaction.

Materials:

-

T-cells expressing endogenous or tagged UNC119 and LCK

-

Squarunkin A

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-UNC119 or anti-LCK antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Western blot reagents (as described in section 5.3)

Procedure:

-

Treat T-cells with Squarunkin A or vehicle control.

-

Lyse cells in co-IP lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against UNC119 and LCK.[4][15]

Visualizations

Signaling Pathway Diagrams

Caption: UNC119 inhibition by Squarunkin A disrupts LCK trafficking to the plasma membrane.

Caption: Squarunkin A inhibits UNC119-mediated trafficking of Src, reducing its activation.

Experimental Workflow Diagrams

Caption: Workflow for Co-Immunoprecipitation of UNC119 and LCK.

References

- 1. UNC119A Decreases the Membrane Binding of Myristoylated c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ciliary Machinery Is Repurposed for T Cell Immune Synapse Trafficking of LCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncoordinated 119 protein controls trafficking of Lck via the Rab11 endosome and is critical for immunological synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Squarunkin A - Immunomart [immunomart.org]

- 9. Distinct structural and catalytic roles for Zap70 in formation of the immunological synapse in CTL | eLife [elifesciences.org]

- 10. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 12. ptglab.com [ptglab.com]

- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ulab360.com [ulab360.com]

Methodological & Application

Application Notes and Protocols for Squarunkin A Hydrochloride in an In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squarunkin A hydrochloride is a potent small molecule inhibitor targeting the protein-protein interaction between UNC119 and myristoylated cargo proteins, such as Src family kinases.[1][2] Unlike traditional kinase inhibitors that directly compete with ATP or the substrate at the kinase's active site, Squarunkin A disrupts the proper localization and activation of Src kinases by inhibiting their interaction with the chaperone protein UNC119A.[1][2] It has been demonstrated to selectively inhibit the binding of a myristoylated peptide representing the N-terminus of Src kinase to UNC119A with an IC50 value of 10 nM.[2][3][4][5][6][7] This interference with the UNC119-cargo interaction ultimately leads to a reduction in Src kinase activation and phosphorylation in cellular contexts.[2][3][4]

While the primary mechanism of Squarunkin A is not direct kinase inhibition, an in vitro kinase assay can be a valuable tool to assess its specificity and rule out any off-target effects on the catalytic activity of Src family kinases or other kinases. This document provides a detailed protocol for a generic in vitro kinase assay that can be adapted for this purpose.

Principle of the Assay

This protocol describes a non-radioactive, fluorescence-based in vitro kinase assay. The assay measures the amount of ADP produced as a result of the kinase phosphorylating its substrate. The amount of ADP is stoichiometrically converted to a fluorescent signal, which is inversely proportional to the kinase activity. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the kinase.

Data Presentation

The following table summarizes the key quantitative parameters for performing an in vitro kinase assay with a putative inhibitor like this compound.

| Parameter | Recommended Value/Range | Notes |

| Reagents | ||

| Kinase (e.g., Src) | 1-10 nM | The optimal concentration should be determined empirically by performing a kinase titration. |

| Substrate (e.g., Poly-Glu-Tyr) | 0.1 - 1 mg/mL | The concentration should be at or near the Km for the specific kinase. |

| ATP | 10 - 100 µM | The concentration should be at or near the Km for the specific kinase to allow for competitive inhibition to be observed. |

| This compound | 0.01 - 100 µM (or broader) | A wide range of concentrations should be tested to determine the IC50, if any. Given its mechanism, high concentrations might be needed to observe any potential off-target effects. |

| Reaction Conditions | ||

| Reaction Buffer | See Protocol Section | Typically contains a buffer (e.g., Tris-HCl), MgCl2, DTT, and a bovine serum albumin (BSA) to prevent enzyme denaturation. |

| Incubation Temperature | 30°C or Room Temperature | The optimal temperature depends on the specific kinase being assayed. |

| Incubation Time | 30 - 60 minutes | The reaction should be stopped within the linear range of the assay. This should be determined empirically by running a time-course experiment. |

| Detection | ||

| Detection Reagent | Commercially available kits | Examples include ADP-Glo™ (Promega), Transcreener® ADP² FP Assay (BellBrook Labs), or similar fluorescence-based ADP detection systems. Follow the manufacturer's instructions for use.[8] |

| Readout | Fluorescence Intensity (FI) | Measured using a plate reader with appropriate filters for the chosen detection reagent. |

Experimental Protocol

Materials

-

Kinase (e.g., recombinant human Src kinase)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine 5'-triphosphate (ATP)

-

This compound

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well white, flat-bottom plates

-

Multichannel pipettes and sterile pipette tips

-

Plate reader capable of measuring fluorescence

Procedure

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase buffer.

-

Prepare a 2X substrate/ATP solution in kinase buffer.

-

Prepare a serial dilution of this compound in 100% DMSO, and then dilute further into kinase buffer to create a 4X inhibitor solution. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a 4X "no inhibitor" control (kinase buffer with the same final DMSO concentration as the inhibitor wells).

-

Prepare a "no kinase" control by substituting the kinase solution with kinase buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X this compound dilutions or control solutions to the appropriate wells of the 384-well plate.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X kinase solution to all wells except the "no kinase" control wells. Add 5 µL of kinase buffer to the "no kinase" control wells.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 20 µL.

-

Mix the plate gently by tapping or using a plate shaker for 30 seconds.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction incubation, proceed with the ADP detection according to the manufacturer's protocol of the chosen kit (e.g., ADP-Glo™). This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a detectable signal (e.g., luminescence or fluorescence).

-

-

Data Acquisition:

-